molecular formula C6H12ClNO2 B2473513 (3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride CAS No. 2287236-65-9

(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride

Cat. No. B2473513
CAS RN: 2287236-65-9
M. Wt: 165.62
InChI Key: HLAKNKYMGLJYCU-YAFCINRGSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves using hexahydrofuran as the starting material, which undergoes chemical reactions to transform into the target product .


Molecular Structure Analysis

The molecular formula of this compound is C6H13NO2.HCl. The structure consists of two cis-fused tetrahydrofurane rings substituted at C2 and C5 positions . A local C2 symmetry of the molecule is observed at the junction .


Chemical Reactions Analysis

This compound is highly reactive and can undergo various chemical reactions. For instance, it can react with strong oxidizing agents or strong acids . During its synthesis, it undergoes transformations involving multiple steps .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder that is soluble in water. Its molecular weight is 181.62 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-based compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . EN300-6739165, with its specific structure, may contribute to combating microbial resistance.

properties

IUPAC Name

(3S,3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-9-6-3-8-1-4(5)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAKNKYMGLJYCU-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CO[C@H]2CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride

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